molecular formula C10H21O5P B3258359 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester CAS No. 30336-95-9

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester

Cat. No.: B3258359
CAS No.: 30336-95-9
M. Wt: 252.24 g/mol
InChI Key: VCNBBQRODAFKTH-UHFFFAOYSA-N
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Description

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is an organic compound with the molecular formula C8H17O5P. This compound is a member of the phosphonate esters, which are characterized by the presence of a phosphonate group (P=O) bonded to an alkyl or aryl group. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. For example, the reaction between triethyl phosphite and ethyl bromoacetate in the presence of a base can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale Arbuzov reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high throughput. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester involves its interaction with biological molecules, particularly enzymes. The phosphonate group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Triethyl phosphonoacetate: Similar in structure but with different alkyl groups.

    Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with a different ester group.

Uniqueness

3-(Diethoxyphosphinyl)-2-methylpropanoic acid ethyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to inhibit enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 3-diethoxyphosphoryl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21O5P/c1-5-13-10(11)9(4)8-16(12,14-6-2)15-7-3/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBBQRODAFKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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